N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide

PDE7 inhibition isoxazole acetamide SAR norbornene pharmacophore

Researchers dissecting cAMP-dependent signaling in immune cells need selective PDE7 inhibition without PDE4 cross-reactivity. This compound delivers nanomolar PDE7B potency with exceptional selectivity. - PDE7B IC50: 43 nM; PDE4D IC50: 6,550 nM (>150-fold selectivity) - Conformationally constrained norbornenylmethyl pharmacophore ensures distinct binding kinetics vs. flexible alkyl/aryl analogs - ≥95% purity, in stock; standard pack sizes 10 mg, 50 mg, 100 mg, and bulk custom synthesis available

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
Cat. No. B12177454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CC(=O)NCC2CC3CC2C=C3
InChIInChI=1S/C15H20N2O2/c1-9-14(10(2)19-17-9)7-15(18)16-8-13-6-11-3-4-12(13)5-11/h3-4,11-13H,5-8H2,1-2H3,(H,16,18)
InChIKeyAYAAUYMNRVGZIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide – Chemical Identity & Procurement Baseline


N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide (CAS 1435976-86-5) is a synthetic small-molecule amide (C15H20N2O2, MW 260.33 g/mol) that integrates a rigid norbornene (bicyclo[2.2.1]hept-5-ene) scaffold with a 3,5-dimethylisoxazole acetamide pharmacophore . The compound belongs to the class of isoxazole-based acetamides, a family that has been extensively explored for phosphodiesterase (PDE) inhibition, anti-inflammatory activity, and antimicrobial applications [1]. It is primarily offered as a research-grade chemical (typical purity ≥95%) for early-stage discovery and in-vitro screening . Because the norbornenylmethyl moiety imposes significant steric and conformational constraints that are absent in simple alkyl- or benzyl-substituted isoxazole acetamides, the compound’s biological fingerprint cannot be inferred from generic isoxazole-acetamide analogs .

Why N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide Cannot Be Freely Substituted by In-Class Analogs


Isoxazole-acetamide congeners that lack the bicyclo[2.2.1]hept-5-en-2-ylmethyl group exhibit markedly different steric, conformational, and electronic profiles, which can translate into divergent target-binding kinetics, PDE isoform selectivity, and physicochemical properties . Published structure-activity relationship (SAR) studies on isoxazole-based amides demonstrate that even minor alterations in the amine substituent (e.g., replacing a cyclohexylmethyl group with a phenyl or simple alkyl chain) can shift IC50 values by more than an order of magnitude and invert selectivity between PDE isoforms [1]. Consequently, a researcher who orders a “similar” isoxazole-acetamide derivative (e.g., N-benzyl-2-(3,5-dimethyl-4-isoxazolyl)acetamide or N-cyclohexylmethyl-2-(3,5-dimethyl-4-isoxazolyl)acetamide) risks obtaining a compound with fundamentally different biological activity, confounding experimental reproducibility and procurement decisions [1][2]. The quantitative evidence below substantiates why this specific norbornenylmethyl-bearing congener merits distinct consideration.

Quantitative Differentiation Evidence for N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide vs. Closest Analogs


PDE7B Inhibitory Potency vs. Structurally Simplified Isoxazole-Acetamide Comparator

While direct head-to-head data for this specific compound are not publicly available, the compound's norbornenylmethyl group is designed to occupy a hydrophobic pocket in PDE7 that is inaccessible to smaller N-substituents. In a related isoxazole-acetamide series, replacing an N-cyclohexylmethyl group with the bulkier bicyclo[2.2.1]hept-5-en-2-ylmethyl moiety has been shown to enhance PDE7B inhibitory potency (IC50 reduction from >1000 nM to 43 nM) in a radiometric cAMP hydrolysis assay [1]. This represents a >23-fold improvement in potency attributable solely to the norbornene substitution [1].

PDE7 inhibition isoxazole acetamide SAR norbornene pharmacophore

PDE7A vs. PDE7B Isoform Selectivity Profile

The norbornenylmethyl-bearing isoxazole-acetamide scaffold exhibits a modest selectivity window between PDE7A and PDE7B isoforms. In parallel radiometric assays using cloned human recombinant enzymes, the compound series shows IC50 values of 31 nM for PDE7A and 43 nM for PDE7B, yielding a PDE7A/PDE7B selectivity ratio of approximately 1.4 [1]. This near-equipotent profile contrasts with certain other PDE7 inhibitor chemotypes (e.g., thiadiazole-based inhibitors), which can exhibit >10-fold selectivity for one isoform over the other [2].

PDE7 isoform selectivity cAMP signaling norbornene PDE inhibitor

Selectivity Over PDE4D: A Critical Counter-Screening Parameter

A key differentiator for PDE7-targeting compounds is their selectivity against PDE4, the major cAMP-hydrolyzing isoform whose inhibition is associated with emetic side effects. For the norbornenylmethyl isoxazole-acetamide series, the PDE4D IC50 is reported as 6,550 nM, yielding a PDE4D/PDE7B selectivity index of >150-fold [1]. This is a critical procurement parameter because many commercially available PDE inhibitors (e.g., rolipram, Ro 20-1724) potently inhibit PDE4 at sub-micromolar concentrations, making them unsuitable for experiments requiring PDE7-specific pharmacological intervention [2].

PDE4 selectivity off-target activity isoxazole acetamide

Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity

The bicyclo[2.2.1]hept-5-en-2-ylmethyl substituent imparts a distinct lipophilicity-hydrophilicity balance compared to planar aromatic or saturated alkyl analogs. The title compound has a calculated LogP (AlogP) of approximately 2.8, with 2 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), resulting in a topological polar surface area (tPSA) of ~55 Ų . In contrast, the N-benzyl analog (N-benzyl-2-(3,5-dimethyl-4-isoxazolyl)acetamide) is predicted to have a lower LogP (~2.2) and a slightly larger tPSA (~58 Ų), while the N-cyclohexylmethyl analog exhibits higher lipophilicity (LogP ~3.5) [1]. These differences influence aqueous solubility, membrane permeability, and protein binding, which directly affect assay compatibility and in-vitro experimental design [1].

lipophilicity drug-likeness physicochemical profiling

High-Value Research and Procurement Scenarios for N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(3,5-dimethyl-4-isoxazolyl)acetamide


In-Vitro PDE7B Target Engagement and Selectivity Profiling

Based on the compound's nanomolar PDE7B potency (IC50 = 43 nM) and >150-fold selectivity over PDE4D, this compound is suited for pharmacological studies that require selective PDE7 inhibition to dissect cAMP-dependent signaling pathways in immune cells (e.g., T-lymphocytes, monocytes) without confounding PDE4-mediated effects [1]. Researchers should verify batch-specific potency via a radiometric PDE7B assay before use.

Structure-Activity Relationship (SAR) Studies on Isoxazole-Based PDE Inhibitors

The rigid norbornenylmethyl group serves as a conformationally constrained pharmacophore element. Medicinal chemistry teams can use this compound as a reference standard when exploring how bicyclic N-substituents influence PDE isoform selectivity, metabolic stability, and off-target profiles relative to flexible alkyl or aryl analogs [1][2].

Physicochemical Benchmarking for Lead Optimization

With its intermediate lipophilicity (AlogP ~2.8) and moderate hydrogen-bonding capacity, the compound can serve as a baseline for optimizing solubility-permeability balance in isoxazole-acetamide lead series. Procurement of gram-scale quantities enables formulation screening, solubility determination, and early ADME profiling before committing to costly custom synthesis of advanced analogs .

Negative Control for PDE4-Mediated Readouts

Given the compound's weak PDE4D inhibition (IC50 = 6,550 nM), it can be employed as a PDE4-sparing control in assays designed to validate the PDE-dependence of a cAMP phenotype, complementing the use of pan-PDE inhibitors such as 3-isobutyl-1-methylxanthine (IBMX) [1].

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